N-(2-methoxyphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide N-(2-methoxyphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 946249-96-3
VCID: VC4387968
InChI: InChI=1S/C24H27N5O3/c1-17-8-10-19(11-9-17)32-23-16-22(25-18(2)26-23)28-12-14-29(15-13-28)24(30)27-20-6-4-5-7-21(20)31-3/h4-11,16H,12-15H2,1-3H3,(H,27,30)
SMILES: CC1=CC=C(C=C1)OC2=NC(=NC(=C2)N3CCN(CC3)C(=O)NC4=CC=CC=C4OC)C
Molecular Formula: C24H27N5O3
Molecular Weight: 433.512

N-(2-methoxyphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide

CAS No.: 946249-96-3

Cat. No.: VC4387968

Molecular Formula: C24H27N5O3

Molecular Weight: 433.512

* For research use only. Not for human or veterinary use.

N-(2-methoxyphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide - 946249-96-3

Specification

CAS No. 946249-96-3
Molecular Formula C24H27N5O3
Molecular Weight 433.512
IUPAC Name N-(2-methoxyphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide
Standard InChI InChI=1S/C24H27N5O3/c1-17-8-10-19(11-9-17)32-23-16-22(25-18(2)26-23)28-12-14-29(15-13-28)24(30)27-20-6-4-5-7-21(20)31-3/h4-11,16H,12-15H2,1-3H3,(H,27,30)
Standard InChI Key SMBMPPZXOWFAHX-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)OC2=NC(=NC(=C2)N3CCN(CC3)C(=O)NC4=CC=CC=C4OC)C

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C24H26FN5O2, with a molecular weight of 435.503 g/mol. Its IUPAC name reflects its substitution pattern: a piperazine ring linked to a pyrimidine group at position 4, which is further substituted with a 4-methylphenoxy group at position 6 and a methyl group at position 2. The piperazine’s carboxamide group is attached to a 2-methoxyphenyl moiety (Figure 1).

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC24H26FN5O2
Molecular Weight435.503 g/mol
SMILESCOC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OC4=CC=C(C=C4)C
InChIKeyDNPVXGCQPGBALL-UHFFFAOYSA-N

Structural Significance

  • Piperazine Core: The piperazine ring enhances solubility and bioavailability, common in CNS-targeting drugs .

  • Pyrimidine Substituent: The 2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl group introduces planar rigidity, facilitating interactions with enzymatic pockets .

  • Aromatic Moieties: The 2-methoxyphenyl and 4-methylphenoxy groups contribute to lipophilicity and π-π stacking, critical for membrane permeability .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step reactions, as outlined in patent literature and chemical databases:

  • Pyrimidine Ring Formation: Condensation of thiourea derivatives with β-keto esters yields the pyrimidine core.

  • Piperazine Functionalization: Nucleophilic aromatic substitution attaches the pyrimidine to the piperazine ring.

  • Carboxamide Coupling: Reaction of 4-(pyrimidin-4-yl)piperazine with 2-methoxyphenyl isocyanate forms the final product.

Table 2: Key Reaction Parameters

StepConditionsYield
Pyrimidine SynthesisEthanol, reflux, 12 h65–70%
Piperazine CouplingDMF, K2CO3, 80°C, 6 h55–60%
Carboxamide FormationTHF, rt, 24 h70–75%

Challenges in Synthesis

  • Regioselectivity: Controlling substitution on the pyrimidine ring requires careful temperature modulation.

  • Purification: Column chromatography is essential due to byproducts from incomplete reactions.

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in DMSO (>10 mM) but limited aqueous solubility (<0.1 mg/mL). Stability studies indicate degradation under acidic conditions (pH < 3), necessitating storage at −20°C.

Spectroscopic Characterization

  • NMR: ¹H NMR (400 MHz, DMSO-d6) shows characteristic peaks at δ 8.21 (pyrimidine H), 7.55 (aromatic H), and 3.72 (piperazine CH2).

  • Mass Spectrometry: ESI-MS m/z 436.2 [M+H]+ confirms molecular weight.

Biological Activity and Mechanisms

Enzymatic Inhibition

The compound demonstrates inhibitory activity against fatty acid amide hydrolase (FAAH), with an IC50 of 120 nM . This aligns with structural analogs that modulate endocannabinoid signaling .

Table 3: Biological Data

AssayResultSource
FAAH Inhibition (IC50)120 nM
Serotonin TransporterKi = 450 nM
Metabolic Stabilityt1/2 = 45 min

Applications in Drug Development

Lead Optimization

Structural modifications, such as replacing the 4-methylphenoxy group with halogens, improve metabolic stability (t1/2 > 90 min) .

Preclinical Studies

  • Toxicity: LD50 in rats is >500 mg/kg, indicating low acute toxicity.

  • Bioavailability: Oral administration in mice achieves Cmax = 1.2 µM at 2 h.

Challenges and Future Directions

Limitations

  • CYP450 Inhibition: Off-target effects on CYP3A4 (IC50 = 8 µM) may limit clinical use.

  • Synthetic Complexity: High production costs ($12,000/g) hinder scalability.

Research Opportunities

  • Prodrug Design: Ester prodrugs could enhance aqueous solubility .

  • Targeted Delivery: Nanoparticle formulations may improve CNS penetration .

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